Tert-butyl (3-((4-chloropyrimidin-2-yl)amino)propyl)carbamate
CAS No.:
Cat. No.: VC13645625
Molecular Formula: C12H19ClN4O2
Molecular Weight: 286.76 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H19ClN4O2 |
|---|---|
| Molecular Weight | 286.76 g/mol |
| IUPAC Name | tert-butyl N-[3-[(4-chloropyrimidin-2-yl)amino]propyl]carbamate |
| Standard InChI | InChI=1S/C12H19ClN4O2/c1-12(2,3)19-11(18)16-7-4-6-14-10-15-8-5-9(13)17-10/h5,8H,4,6-7H2,1-3H3,(H,16,18)(H,14,15,17) |
| Standard InChI Key | ZKKCSJGHOHWPCX-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NCCCNC1=NC=CC(=N1)Cl |
| Canonical SMILES | CC(C)(C)OC(=O)NCCCNC1=NC=CC(=N1)Cl |
Introduction
Chemical Structure and Molecular Identity
Core Structural Features
The compound features a pyrimidine ring substituted with a chlorine atom at the 4-position and an amino group at the 2-position. This pyrimidine moiety is linked via a propylamine chain to a tert-butyl carbamate group, which provides steric bulk and influences solubility. The IUPAC name, tert-butyl N-[3-[(4-chloropyrimidin-2-yl)amino]propyl]carbamate, reflects this arrangement.
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₉ClN₄O₂ | |
| Molecular Weight | 286.76 g/mol | |
| SMILES | CC(C)(C)OC(=O)NCCCNc1nc(Cl)ccn1 | |
| InChI Key | ZKKCSJGHOHWPCX-UHFFFAOYSA-N |
Synthesis and Manufacturing
General Synthetic Routes
The synthesis involves multi-step reactions, often starting with functionalization of the pyrimidine ring followed by carbamate coupling.
Step 1: Amination of 4-Chloropyrimidine
A common approach reacts 4-chloro-2-aminopyrimidine with 3-aminopropylamine under basic conditions. For example, potassium carbonate in DMF at 120°C facilitates nucleophilic aromatic substitution, yielding 3-((4-chloropyrimidin-2-yl)amino)propylamine .
Step 2: Carbamate Protection
The primary amine is protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with a base like triethylamine. This step achieves high yields (>90%) under mild conditions .
Table 2: Representative Synthesis Conditions
Optimization Challenges
Side reactions, such as over-alkylation or Boc group migration, necessitate careful control of stoichiometry and temperature. Purification via silica gel chromatography or recrystallization from ethyl acetate/heptane mixtures is standard .
Physicochemical Properties
Table 3: Predicted Physicochemical Parameters
| Parameter | Value | Method | Source |
|---|---|---|---|
| Log P (iLOGP) | 2.04 | Computational | |
| Log S (ESOL) | -0.74 | Experimental | |
| TPSA | 64.35 Ų | Calculated |
Pharmacological Applications
Antibacterial and Antiviral Activity
Chlorinated pyrimidines exhibit antimicrobial properties by interfering with nucleotide synthesis. While direct evidence for this compound is lacking, structural analogs show efficacy against Gram-positive bacteria and RNA viruses .
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